8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Description
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions, including the use of protective groups and specific reagents to achieve the desired substitution patterns. For example, the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which share a similar structural framework with the compound , can be achieved using thietanyl protecting groups. This method provides a route to synthesize compounds with specific substitutions at the 8-position, indicating a possible pathway for synthesizing the target compound (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, substituted with various functional groups that significantly influence the compound's properties. Spectroscopic methods, such as 1H-NMR, 13C-NMR, and MS spectrometry, are commonly used to elucidate the structures of newly synthesized compounds, providing detailed information about the molecular framework and substituent positions (Gobouri, 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, reflecting their complex behavior in different chemical environments. For instance, SNAr (nucleophilic aromatic substitution) reactions are relevant for purine compounds with halogen substituents, suggesting that the target compound might participate in similar reactions, depending on the nature of the substituents and reaction conditions (Liu & Robins, 2007).
Scientific Research Applications
Synthesis of New Ring Systems
Research has explored the synthesis of new ring systems like thiadiazepino-purine, which could have implications in chemical diversification for potential therapeutic uses. For instance, the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine demonstrates complex chemical transformations of purine derivatives (Hesek & Rybár, 1994).
Isolation and Characterization of Impurities
In the pharmaceutical industry, understanding impurities in drug compounds is crucial. Research on 8-chlorotheophylline, a related compound, involved separating and characterizing impurities, enhancing knowledge about the stability and purity of related purine derivatives (Desai, Patel, & Gabhe, 2011).
Development of Receptor Ligands
The modification of purine derivatives to create ligands for receptors like 5-HT1A, 5-HT2A, and 5-HT7 has been explored. This can have implications in psychotropic drug development, as these receptors are key targets in psychiatric disorders (Chłoń-Rzepa et al., 2013).
Protective Group Utilization in Synthesis
Utilizing protective groups like thietanyl in the synthesis of purine derivatives can aid in developing new compounds with potential biological activity. This approach can lead to the discovery of novel substances with unique properties (Khaliullin & Shabalina, 2020).
Exploration of Broncholytic Activity
Studies have explored the broncholytic activity of purine derivatives, which could contribute to the development of new treatments for respiratory disorders (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).
Synthesis of Novel Derivatives
Research into synthesizing new derivatives, such as 6-purineselenyl and thiadiazolyl-purine-diones, expands the chemical diversity of purine compounds, opening pathways for new pharmacological investigations (Gobouri, 2020).
properties
IUPAC Name |
8-chloro-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUVNXTXOFVVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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